molecular formula C19H15FN2O2 B2935702 (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone CAS No. 955688-26-3

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone

Cat. No.: B2935702
CAS No.: 955688-26-3
M. Wt: 322.339
InChI Key: LPTZNEFKKBCXBC-UHFFFAOYSA-N
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Description

This compound features a dihydroquinoline scaffold linked to a 5-(4-fluorophenyl)oxazole moiety via a methanone bridge. Such structural attributes are common in bioactive molecules targeting enzymes or receptors in neurological and inflammatory pathways .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-15-9-7-14(8-10-15)17-12-21-18(24-17)19(23)22-11-3-5-13-4-1-2-6-16(13)22/h1-2,4,6-10,12H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTZNEFKKBCXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone represents a novel chemical entity with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{16}F_{N}_{3}O_{3}, with a molecular weight of approximately 357.35 g/mol. The presence of both quinoline and oxazole moieties in its structure is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Aromatase Inhibition : Similar compounds have been shown to inhibit aromatase, an enzyme critical for estrogen biosynthesis. This inhibition can lead to reduced estrogen levels, which is beneficial in treating hormone-sensitive cancers such as breast cancer.
  • Neuroprotective Effects : Research indicates that derivatives of quinoline compounds can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter metabolism .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to the target compound. Notably:

  • Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including human glioblastoma and breast adenocarcinoma . For instance, a study reported that a derivative showed significant antiproliferative effects at concentrations as low as 10 µg/mL against breast cancer cells.
  • Mechanistic Insights : The inhibition of aromatase by these compounds results in decreased proliferation of estrogen-dependent tumors. Additionally, some derivatives showed promising results in inducing apoptosis in cancer cells through mitochondrial pathways .

Neuroprotective Activity

The neuroprotective effects have been substantiated through various assays:

  • Enzyme Inhibition : Compounds derived from the quinoline structure demonstrated potent inhibition against AChE and MAOs, with IC50 values indicating high efficacy (e.g., IC50 = 0.28 µM for AChE) .
  • Blood-Brain Barrier Penetration : Certain derivatives were found to effectively cross the blood-brain barrier (BBB), enhancing their potential for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Anticancer Study : A study conducted on a derivative with structural similarities to the target compound revealed a significant reduction in cell viability in MCF7 breast cancer cells, with a calculated IC50 value of 25 µM .
  • Neuroprotection : Another investigation highlighted that a related compound exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting its potential for therapeutic use in neurodegenerative disorders .

Data Summary Table

Biological ActivityAssay TypeResultReference
Anticancer (MCF7 cells)Cell Viability AssayIC50 = 25 µM
AChE InhibitionEnzyme InhibitionIC50 = 0.28 µM
Aromatase InhibitionBiochemical AssaySignificant inhibition observed
NeuroprotectionOxidative Stress AssayProtective effect noted

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Dihydroquinoline Core

Compound A: 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
  • Key Differences: Substituents: 3,4-Dimethoxyphenyl and methyl groups on the dihydroquinoline core vs. unsubstituted core in the target compound. Heterocycle: Furan-2-yl replaces the 5-(4-fluorophenyl)oxazole.
  • Furan’s lower aromaticity compared to oxazole may weaken target binding affinity .
Compound B: 2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone
  • Key Differences: Substituents: Phenylamino and nitro groups vs. fluorine and oxazole.
  • Impact :
    • The nitro group’s electron-withdrawing nature may reduce bioavailability but improve electrophilic reactivity in prodrug activation .

Heterocyclic Moieties: Oxazole vs. Oxadiazole and Others

Compound C: (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanone
  • Key Differences :
    • Heterocycle : 1,3,4-Oxadiazole replaces oxazole.
    • Substituent : Methoxy vs. fluorine.
  • Impact :
    • Oxadiazoles exhibit higher metabolic stability due to resistance to enzymatic degradation.
    • Methoxy’s electron-donating effect contrasts with fluorine’s electronegativity, altering binding pocket interactions .
Compound D: (8-(2-Hydroxy-3-(isopropylamino)propoxy)-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone
  • Key Differences: Substituents: Pyridin-3-yl and isopropylamino-propoxy groups vs. fluorophenyl-oxazole.
  • Impact: Pyridine introduces basicity, improving water solubility. The hydroxy-isopropylamino chain may enhance CNS penetration but increase molecular weight .

Data Table: Structural and Functional Comparison

Compound Name Core Substituents Heterocycle Molecular Weight Key Properties
Target Compound None 5-(4-Fluorophenyl)oxazole ~350.35 g/mol High lipophilicity, moderate solubility
Compound A 3,4-Dimethoxyphenyl, methyl Furan-2-yl ~445.50 g/mol Enhanced solubility, lower stability
Compound B Phenylamino, nitro 2-Nitrophenyl ~375.40 g/mol Electrophilic reactivity
Compound C 2-Methoxyphenyl 1,3,4-Oxadiazole ~218.21 g/mol High metabolic stability
Compound D Pyridin-3-yl Pyridine ~395.45 g/mol Improved CNS penetration

Pharmacological Implications

  • Target Compound: The fluorophenyl-oxazole group likely enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors), while the dihydroquinoline core supports intercalation in DNA or RNA targets.
  • Analog-Specific Trends :
    • Electron-withdrawing groups (e.g., nitro in Compound B) may improve covalent binding but increase toxicity.
    • Bulky substituents (e.g., Compound D’s propoxy chain) could limit blood-brain barrier permeability despite solubility gains .

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